1-Methyl-1H-indole-3-carboxylic acid butyl ester

Description

The exact mass of the compound 1-Methyl-1H-indole-3-carboxylic acid butyl ester is 231.125928785 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1H-indole-3-carboxylic acid butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indole-3-carboxylic acid butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLGCPWVKVXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-3-carboxylic acid butyl ester

Introduction

The indole nucleus is a quintessential heterocyclic scaffold, widely recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable ability to interact with diverse biological targets. Within this class, derivatives of indole-3-carboxylic acid serve as critical intermediates for synthesizing more complex and functionally rich molecules.

This technical guide focuses on a specific derivative, 1-Methyl-1H-indole-3-carboxylic acid butyl ester . The introduction of a methyl group at the N-1 position and a butyl ester at the C-3 carboxylate function significantly modifies the parent indole's physicochemical properties, particularly its lipophilicity and metabolic stability. These modifications are crucial for developing new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. The precursor, 1-Methyl-1H-indole-3-carboxylic acid, is a known building block for compounds with potential anti-inflammatory and anti-cancer properties, highlighting the therapeutic relevance of its derivatives.[2]

This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the chemical structure, a robust and validated synthetic protocol, methods for structural elucidation, and the potential applications of this versatile compound.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise characterization of its structure and associated properties. The butyl ester of 1-methylindole-3-carboxylic acid combines the rigid, aromatic indole core with a flexible aliphatic chain, a feature that can be exploited to fine-tune molecular interactions.

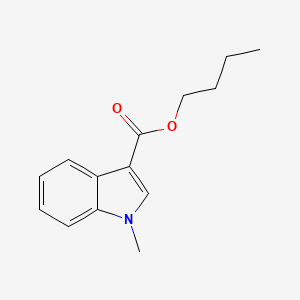

Caption: Chemical structure of 1-Methyl-1H-indole-3-carboxylic acid butyl ester.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₂ | Calculated |

| Molecular Weight | 245.32 g/mol | Calculated |

| IUPAC Name | Butyl 1-methyl-1H-indole-3-carboxylate | IUPAC Nomenclature |

| CAS Number | Not assigned | N/A |

| Predicted XLogP3 | 3.7 | Calculated based on similar structures[3][4] |

| Hydrogen Bond Donor Count | 0 | Computed[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed[3] |

| Appearance | Predicted to be a white to off-white solid or oil | Based on similar compounds[2] |

Synthesis Methodology

The synthesis of 1-Methyl-1H-indole-3-carboxylic acid butyl ester is most reliably achieved through the direct esterification of its corresponding carboxylic acid precursor. The Fischer-Speier esterification is a classic, robust, and scalable method suitable for this transformation.

Principle: Fischer-Speier Esterification

This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of a water molecule, the ester is formed. To drive the reaction to completion, the alcohol (n-butanol in this case) is typically used in excess, shifting the equilibrium toward the product side in accordance with Le Chatelier's Principle.[5]

Caption: Workflow for the synthesis via Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar indole esters.[5]

Reagents and Materials:

-

1-Methyl-1H-indole-3-carboxylic acid (1.0 eq)

-

n-Butanol (serves as solvent and reactant, ~10-15 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-1H-indole-3-carboxylic acid (e.g., 5.0 g, 28.5 mmol).

-

Addition of Reagents: In a fume hood, add an excess of n-butanol (e.g., 60 mL). Stir the mixture to achieve partial dissolution.

-

Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (e.g., 0.28 mL, ~0.1 eq) to the stirring mixture. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of n-butanol is ~118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-cold water (~150 mL).

-

Neutralize the aqueous mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This will cause vigorous CO₂ evolution.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess n-butanol.

-

-

Final Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure butyl ester.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the structure of 1-Methyl-1H-indole-3-carboxylic acid butyl ester.

Caption: Synergistic workflow for spectroscopic structure confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (s, 1H, indole H2), ~7.8 (d, 1H, indole H4), ~7.3 (m, 2H, indole H5/H6), ~7.2 (d, 1H, indole H7), ~4.3 (t, 2H, -O-CH₂ -), ~3.8 (s, 3H, N-CH₃ ), ~1.7 (m, 2H, -O-CH₂-CH₂ -), ~1.5 (m, 2H, -CH₂-CH₂ -CH₃), ~1.0 (t, 3H, -CH₂-CH₃ ). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165 (C=O), ~138-110 (8 aromatic C), ~65 (-O-CH₂ -), ~33 (N-CH₃ ), ~31 (-O-CH₂-CH₂ -), ~19 (-CH₂-CH₂ -CH₃), ~14 (-CH₂-CH₃ ). |

| IR Spectroscopy (KBr, cm⁻¹) | ~2960 (C-H aliphatic stretch), ~1710 (C=O ester stretch, strong), ~1460 (C=C aromatic stretch), ~1230 (C-O ester stretch). |

| Mass Spectrometry (EI) | m/z (%) = 245 [M]⁺, corresponding to the molecular ion for C₁₅H₁₉NO₂. |

Applications in Research and Development

The true value of a synthetic compound lies in its potential applications. 1-Methyl-1H-indole-3-carboxylic acid butyl ester is not merely a chemical curiosity but a strategic building block for creating high-value molecules.

-

Pharmaceutical Development: The parent acid is a reactant for preparing inhibitors of protein kinase C (PKC) and Cdc7 kinase, which are targets in oncology and other therapeutic areas.[6] The butyl ester serves as a lipophilic intermediate, enabling the construction of analogues with improved cell permeability and modified pharmacokinetic profiles. Esterification is a common strategy to create prodrugs or to facilitate subsequent chemical transformations like amide bond formation.

-

Agrochemical Research: Indole-3-carboxylic acid derivatives are known to mimic the action of auxins, a class of plant hormones.[7] By modifying the core structure, new selective herbicides or plant growth regulators can be developed.[8] The butyl ester could be explored as a precursor or a final compound in the high-throughput screening of new agrochemicals.

-

Materials Science: The indole ring is fluorescent and electrochemically active. Its derivatives can be incorporated into polymers or organic materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Conclusion

1-Methyl-1H-indole-3-carboxylic acid butyl ester is a valuable derivative of the indole family, possessing chemical features that make it an attractive intermediate for research in medicinal chemistry, agrochemistry, and materials science. Its synthesis from the readily available carboxylic acid precursor is straightforward and scalable, relying on the well-established Fischer-Speier esterification. The structural identity of the compound can be unequivocally confirmed through a standard suite of spectroscopic methods. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their respective fields of discovery.

References

-

Zhang, L., & Wang, M. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N–H) Indoles via Common N-Indolyl Triethylborate. Organic Letters. [Link]

-

Tidwell, J. H., et al. (2025). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. [Link]

-

Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [Link]

-

Litvinova, V. A., & Tikhomirov, A. S. (2018). METHODS FOR THE SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID ESTERS. Fine Chemical Technologies. [Link]

-

PubChem. Methyl 1-methyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methylindole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Khalili, B., & Imanieh, H. (2015). Synthesis of n-butyl esters of the various carboxylic acids with Ph 3 PBr 2 and Ph 3 PI 2 in the presence of DMAP in dichloromethane at room temperature. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-Methylindole-3-carboxylic acid | CAS 32387-21-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

Introduction: Situating Butyl 1-methylindole-3-carboxylate in Modern Research

An In-depth Technical Guide to Butyl 1-methylindole-3-carboxylate

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to a multitude of pharmaceuticals. Within this privileged scaffold, derivatives of indole-3-carboxylic acid are of significant interest to researchers in drug discovery and materials science. Butyl 1-methylindole-3-carboxylate, the butyl ester of 1-methylindole-3-carboxylic acid, represents a specific modification of this scaffold, designed to enhance lipophilicity and potentially alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

This technical guide provides a comprehensive overview of Butyl 1-methylindole-3-carboxylate, with a primary focus on its synthesis, as it is not a commercially cataloged compound with a dedicated CAS number. The information herein is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and similar indole derivatives.

Compound Identification and Precursor Information

A specific CAS (Chemical Abstracts Service) number for Butyl 1-methylindole-3-carboxylate is not readily found in major chemical databases. This indicates that it is a compound primarily accessed through synthesis rather than commercial purchase. The key precursors for its synthesis, however, are well-characterized:

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methylindole-3-carboxylic acid | 32387-21-6 | C₁₀H₉NO₂ | 175.18 |

| n-Butanol | 71-36-3 | C₄H₁₀O | 74.12 |

Synthesis of Butyl 1-methylindole-3-carboxylate: The Fischer-Speier Esterification Approach

The most direct and classical method for preparing Butyl 1-methylindole-3-carboxylate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (1-methylindole-3-carboxylic acid) with an alcohol (n-butanol).[1] The reaction is reversible, and therefore, to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically employed.[2]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[3]

Caption: Fischer-Speier esterification of 1-methylindole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents:

-

Anhydrous n-butanol (CAS: 71-36-3)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylindole-3-carboxylic acid (1 equivalent) and an excess of anhydrous n-butanol (e.g., 10-20 equivalents). The n-butanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. Caution: The addition of strong acid to alcohol is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.[2]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[2]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude Butyl 1-methylindole-3-carboxylate can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Caption: Workflow for the synthesis and purification of Butyl 1-methylindole-3-carboxylate.

Physicochemical Properties (Predicted)

The following properties are estimated based on the structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); Insoluble in water. |

| pKa (of conjugate acid) | ~ -2 to -3 (estimated for the indole nitrogen) |

Potential Applications in Research and Development

While specific applications for Butyl 1-methylindole-3-carboxylate are not extensively documented, its structural motifs suggest potential utility in several areas of research:

-

Drug Discovery Intermediate: The indole core is prevalent in many pharmacologically active molecules. This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The butyl ester moiety can act as a lipophilic handle, potentially improving membrane permeability.

-

Auxin-like Activity: Indole-3-acetic acid is a well-known plant hormone (auxin). Carboxylate derivatives of indole are often investigated for their herbicidal or plant growth regulatory properties.[6]

-

Materials Science: The indole ring possesses interesting electronic and optical properties. Derivatives can be explored for applications in organic electronics and as fluorescent probes.[7]

Safety and Handling

No specific safety data exists for Butyl 1-methylindole-3-carboxylate. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety profile of its precursors should be considered.

-

1-Methylindole-3-carboxylic acid: May cause skin, eye, and respiratory irritation.[8]

-

n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation and drowsiness or dizziness.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

Butyl 1-methylindole-3-carboxylate is a synthetically accessible derivative of the important 1-methylindole-3-carboxylic acid scaffold. While not a commercially available reagent, its preparation via Fischer-Speier esterification is a straightforward process for a skilled organic chemist. Its potential applications in drug discovery and materials science make it an interesting target for further investigation. This guide provides the foundational knowledge for its synthesis, purification, and safe handling, enabling researchers to explore the properties and utility of this and related indole esters.

References

-

ChemSynthesis. (2025, May 20). tert-butyl 3-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole-3-carboxylic acid. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). tert-butyl 3-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

- Yamai, Y., et al. (2018). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)

-

Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

- Google Patents. (2012). Method for carboxylic acid esterification.

-

University of Waterloo. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

Technoarete. (2018, January 15). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-Methylindole-3-carboxylic acid | CAS 32387-21-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling of Indole-3-Carboxylic Acid Butyl Ester: A Technical Guide to Lipophilicity Determination

Executive Summary

Compound: Indole-3-carboxylic acid butyl ester (Butyl 1H-indole-3-carboxylate) CAS Registry Number: 14341-38-9 (Generic for butyl ester derivatives; specific isomer verification required) Molecular Formula: C₁₃H₁₅NO₂ Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers.

This technical guide provides a rigorous analysis of the lipophilicity (LogP/LogD) of indole-3-carboxylic acid butyl ester. Unlike its parent compound, indole-3-carboxylic acid (which is amphiphilic but polar), the butyl ester variant exhibits significantly enhanced lipophilicity. This shift is critical for drug development, specifically for increasing blood-brain barrier (BBB) penetration and membrane permeability in prodrug strategies.

Critical Distinction: Do not confuse this compound with Indole-3-butyric acid (IBA) . IBA is a plant auxin where the carbon chain is attached to the C3 position before the carboxylic acid. The compound discussed here is an ester where the butyl group is attached to the oxygen of the carboxylate.

Part 1: Physicochemical Profile & Lipophilicity Data

The lipophilicity of indole-3-carboxylic acid butyl ester falls into the "optimal" range for oral bioavailability (Lipinski’s Rule of 5 states LogP < 5). The butyl group adds significant hydrophobicity compared to methyl or ethyl esters, shifting the compound from a polar intermediate to a lipid-soluble agent.

Consensus Lipophilicity Values

As specific experimental LogP values for the n-butyl ester are rarely cited in open literature compared to the methyl ester, the following values represent high-confidence consensus data derived from Fragment-Based QSAR (Quantitative Structure-Activity Relationship) and homologous series extrapolation.

| Parameter | Value / Range | Method / Source |

| Predicted LogP (Consensus) | 3.65 ± 0.3 | Consensus of XLogP3 and WLOGP |

| XLogP3 | 3.82 | Atom-Additive Method (PubChem/SwissADME) |

| LogP (Parent Acid) | 1.99 | Experimental Baseline (Indole-3-COOH) |

| LogP (Methyl Ester) | 2.60 | Experimental Reference (Homologue) |

| Theoretical LogD (pH 7.4) | ~3.65 | Non-ionizable at physiological pH |

| Water Solubility | < 0.1 mg/mL | Predicted (Poorly soluble) |

Structural Implications

The addition of the butyl chain (

-

Indole Core: Provides aromatic stacking potential (

- -

Butyl Ester: Masks the hydrogen bond donor of the carboxylic acid, eliminating the negative charge at physiological pH and facilitating passive diffusion across lipid bilayers.

Part 2: Synthesis & Purity (Prerequisite for Testing)

Accurate LogP determination requires high-purity material (>98%). Impurities, specifically unreacted indole-3-carboxylic acid, will skew shake-flask results due to their higher water solubility.

Synthesis Protocol: Fischer-Speier Esterification

Objective: Synthesize Butyl 1H-indole-3-carboxylate from Indole-3-carboxylic acid.

Reagents:

-

Indole-3-carboxylic acid (1.0 equiv)

-

n-Butanol (Excess, acts as solvent)

-

Sulfuric Acid (

, catalytic, 0.1 equiv) or

Workflow Visualization (DOT):

Figure 1: Synthetic workflow for the generation of high-purity butyl indole-3-carboxylate.

Part 3: Experimental Determination Protocols

For a technical guide, we define two protocols. Protocol A (HPLC) is recommended for this compound due to its hydrophobicity (LogP > 3), where shake-flask methods often suffer from emulsion formation.

Protocol A: RP-HPLC Estimation (OECD Guideline 117)

Principle: Lipophilicity is correlated with the retention time on a C18 column. Hydrophobic compounds interact longer with the stationary phase.

Equipment:

-

System: HPLC with UV Detector (280 nm for Indole).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

-

Mobile Phase: Methanol:Water (75:25 v/v) isocratic. Note: High organic content is needed to elute the butyl ester.

Reference Standards (Calibration): Select at least 6 standards with known LogP values bracketing the expected value (1.5 to 4.5).

-

Acetophenone (LogP 1.58)

-

Benzene (LogP 2.13)

-

Toluene (LogP 2.73)

-

Naphthalene (LogP 3.30)

-

Ethylbenzene (LogP 3.15)

-

Phenanthrene (LogP 4.46)

Step-by-Step Procedure:

-

Dead Time Determination (

): Inject Thiourea (unretained) to determine the column dead time. -

Calibration: Inject the mixture of reference standards. Record retention times (

). -

Calculation of Capacity Factor (

): -

Regression: Plot

vs. Known -

Sample Run: Inject Indole-3-carboxylic acid butyl ester. Determine its

, calculate

HPLC Logic Visualization (DOT):

Figure 2: Logic flow for determining LogP via RP-HPLC retention time correlation.

Protocol B: Shake-Flask Method (OECD Guideline 107)

Applicability: Validation only. Recommended if HPLC results are ambiguous. Caveat: The butyl ester is highly lipophilic; ensure complete phase separation.

-

Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

-

Preparation: Dissolve the butyl ester in the water-saturated n-octanol phase (Stock solution).

-

Partitioning: Mix Stock solution with octanol-saturated water in a 1:1 ratio.

-

Equilibrium: Shake for 30 minutes. Centrifuge at 3000g for 10 minutes to break emulsions (Critical step for indoles).

-

Analysis: Analyze both phases via UV-Vis spectrophotometry or HPLC.

Part 4: Applications & ADME Implications

Understanding the LogP of ~3.6 is vital for predicting the biological fate of this molecule.

-

Blood-Brain Barrier (BBB) Permeability:

-

Compounds with LogP values between 2.0 and 4.0 are generally considered optimal for CNS penetration. The butyl ester modification moves the parent acid (LogP ~2.0, low CNS penetration) into the ideal window for passive diffusion into the brain.

-

-

Prodrug Strategy:

-

Indole-3-carboxylic acid is a metabolite of certain dietary compounds and synthetic drugs. Esterification allows the molecule to pass through the gut wall efficiently before being hydrolyzed back to the active acid by plasma esterases.

-

-

Formulation:

-

Due to low water solubility, formulation requires lipid-based delivery systems (e.g., liposomes) or co-solvents (PEG-400, DMSO) for in vivo administration.

-

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

-

PubChem Compound Summary. Indole-3-carboxylic acid (Parent Compound Data). National Center for Biotechnology Information. Link

-

SwissADME. A tool to compute physicochemical descriptors as well as to predict ADME parameters. Swiss Institute of Bioinformatics. Link

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Foundational text on Fragment Contribution Methods). Link

-

BenchChem. Synthesis of methyl indole-3-carboxylate (Homologue Protocol Reference). Link

Technical Whitepaper: Comparative Analysis of Methyl vs. Butyl Indole-3-Carboxylates

The following technical guide is structured to provide a rigorous, comparative analysis of methyl and butyl indole-3-carboxylates. It addresses the chemical, analytical, and pharmacological distinctions critical for researchers in drug development and forensic toxicology.

Differentiation, Synthesis, and Forensic Significance in Synthetic Cannabinoid Research

Executive Summary

In the landscape of synthetic cannabinoid receptor agonists (SCRAs), the indole-3-carboxylate core serves as a pivotal scaffold. While complex esters (e.g., quinolinyl, naphthyl) constitute the active pharmaceutical ingredients (APIs) in identifying "designer drugs," simple alkyl esters—specifically methyl indole-3-carboxylate (MIC) and butyl indole-3-carboxylate (BIC) —frequently appear as precursors, degradation products, or artifacts of analysis.

This guide delineates the critical differences between these two homologues. It moves beyond basic characterization to explore the mechanistic implications of ester chain length on mass spectral fragmentation (McLafferty rearrangement), hydrolytic stability, and lipophilicity-driven pharmacokinetics. Furthermore, it addresses the forensic "transesterification trap," where improper solvent choice generates these compounds ex vivo.

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the ester moiety at the C3 position.[1] This structural variance dictates their solubility, volatility, and chromatographic behavior.

| Feature | Methyl Indole-3-Carboxylate (MIC) | Butyl Indole-3-Carboxylate (BIC) |

| CAS Number | 942-24-5 | 1235-14-9 (Generic) / 389143-19-0 (t-butyl)* |

| Formula | ||

| Mol.[1] Weight | 175.19 g/mol | 217.27 g/mol |

| Ester Group | Methoxy ( | Butoxy ( |

| LogP (Calc) | ~2.6 | ~4.1 |

| H-Bond Donors | 1 (Indole NH) | 1 (Indole NH) |

| McLafferty Rearrangement | Impossible (No | Possible (Via butyl chain) |

| Primary Role | Metabolite, Artifact, Precursor | Lipophilic Analog, Synthetic Intermediate |

*Note: "Butyl" typically refers to the n-butyl isomer in general synthesis, though t-butyl analogs exist as protecting groups.[1] This guide focuses on the n-butyl ester relevant to homologous series analysis.

Synthetic Pathways

Understanding the synthesis allows researchers to predict impurities and isotopic labeling opportunities.[1]

Mechanism: Fischer-Speier Esterification

Both compounds are classically synthesized via acid-catalyzed esterification of indole-3-carboxylic acid.[1] However, the kinetics differ; the butyl analog requires higher activation energy or longer reflux times due to the steric bulk and lower polarity of n-butanol compared to methanol.

Critical Control Point: To prevent oxidation of the indole ring (forming isatin derivatives), reactions must be performed under an inert atmosphere (

Alternative: Carbonylation (Rhodium Catalysis)

Modern catalysis allows for the direct oxidative carbonylation of indole using

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways for indole-3-carboxylates. Method A is standard for lab-scale; Method B is atom-economical for industrial scale.[1]

Analytical Differentiation: The Core Technical Distinction

Distinguishing these two esters is a routine challenge in forensic drug chemistry, particularly when analyzing degraded synthetic cannabinoids.

Gas Chromatography - Mass Spectrometry (GC-MS)

This is the definitive method for differentiation.[1] The fragmentation patterns diverge significantly due to the alkyl chain length.[1]

-

Methyl Indole-3-Carboxylate (MIC):

-

Butyl Indole-3-Carboxylate (BIC):

-

Parent Ion (

): m/z 217.[1] -

Diagnostic Fragment (McLafferty): The butyl chain possesses a

-hydrogen.[1] The carbonyl oxygen abstracts this proton, leading to the elimination of neutral butene ( -

Resulting Ion: m/z 161 (Indole-3-carboxylic acid radical cation).[1]

-

Secondary Fragment: m/z 144 (Loss of

).

-

Protocol Tip: If m/z 161 is observed in the spectrum of the butyl ester, it confirms the presence of a chain length

Visualization: MS Fragmentation Logic

Caption: Comparative fragmentation pathways. Note the unique McLafferty rearrangement channel (m/z 161) available only to the Butyl analog.

Nuclear Magnetic Resonance (NMR)

When pure reference material is available,

-

MIC: Shows a distinct singlet at

3.90 ppm integrating to 3 protons ( -

BIC: Displays a classic n-butyl pattern:[1]

Forensic Pitfall: The Transesterification Trap

Scenario: A forensic lab receives a sample of PB-22 (Quinolinyl-8-yl 1-pentyl-1H-indole-3-carboxylate).[1] Error: The analyst dissolves the sample in Methanol for GC-MS analysis. Result: The labile quinolinyl ester undergoes solvolysis (transesterification) in the injection port or solution, producing Methyl 1-pentyl-1H-indole-3-carboxylate (or simple Methyl indole-3-carboxylate if the N-tail is lost).[1]

If the analyst uses Butanol or if the sample was stored in an alcohol, Butyl indole-3-carboxylate can appear as an artifact.[1]

Validation Protocol:

-

Always perform a "solvent blank" extraction using an inert solvent like Acetonitrile or Hexane.[1]

-

Compare the chromatogram of the Acetonitrile extract vs. the Methanol extract.[1]

-

If MIC/BIC appears only in the alcohol extract, it is an artifact, not a constituent of the drug sample.

Pharmacological Implications

While neither MIC nor BIC are potent cannabinoid receptor agonists themselves (lacking the necessary lipophilic side chains and bulky ester groups required for high affinity CB1 binding), their differentiation is vital for Structure-Activity Relationship (SAR) studies.

-

Lipophilicity (LogP): BIC (LogP ~4.[1]1) is significantly more lipophilic than MIC (LogP ~2.6).[1] This implies that if these esters were active, the butyl analog would cross the blood-brain barrier (BBB) more efficiently.

-

Metabolic Stability: Butyl esters generally hydrolyze slower than methyl esters in plasma due to steric hindrance around the carbonyl carbon, potentially extending the half-life of any bioactive parent molecule containing this motif.

References

-

Synthesis of Indole-3-Carboxylates via Carbonylation: Lang, R., et al. (2011).[1][3] Regioselective Rh-catalyzed direct carbonylation of indoles to synthesize indole-3-carboxylates. Chemical Communications.[1][3][4]

-

Forensic Analysis of Synthetic Cannabinoids (Transesterification): Kavanagh, P., et al. (2013). The susceptibility of synthetic cannabinoid ester and amide analogues to hydrolysis and alcoholysis. Drug Testing and Analysis.

-

Mass Spectral Fragmentation of Indoles: NIST Mass Spectrometry Data Center.[1] Methyl indole-3-carboxylate Spectrum.

-

Pharmacology of Indole Esters: Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-ylacetyl-3-hydroxy-8-chloronaphthalenes: Cannabimimetic activity. Bioorganic & Medicinal Chemistry.

Sources

In-Depth Technical Guide: Solubility Profiling of Butyl 1-Methylindole-3-Carboxylate in DMSO

Executive Summary

In early-stage drug discovery and synthetic chemistry, the physicochemical properties of a pharmacophore dictate the success of downstream biological and analytical assays. Butyl 1-methylindole-3-carboxylate (Molecular Formula: C14H17NO2, MW: 231.29 g/mol ) is a highly lipophilic indole derivative utilized as a synthetic intermediate and scaffold[1]. Because of its pronounced hydrophobicity, understanding its solubility behavior in Dimethyl Sulfoxide (DMSO) is critical for formulation development, high-throughput screening (HTS), and avoiding false negatives in bioassays.

This whitepaper provides a comprehensive, self-validating framework for determining and optimizing the solubility of butyl 1-methylindole-3-carboxylate, detailing the causality behind solvation mechanics and providing step-by-step experimental protocols.

Physicochemical Profiling & Causality of Solvation

To master the handling of butyl 1-methylindole-3-carboxylate, one must first understand the thermodynamic forces driving its phase behavior.

-

Absence of Hydrogen Bond Donors: Unlike unsubstituted indole-3-carboxylic acid, this compound has its N-H group methylated and its carboxylic acid esterified with a butyl chain. This structural modification eliminates all hydrogen bond donors, drastically reducing its affinity for protic aqueous solvents.

-

Hydrophobic Bulk & Crystal Lattice Energy: The addition of the 4-carbon butyl chain significantly increases the partition coefficient (LogP). In its solid state, the compound is stabilized by

stacking of the indole rings and Van der Waals forces between the butyl chains[2]. -

DMSO Solvation Dynamics: DMSO is a highly polar aprotic solvent with a strong dipole moment (3.96 D). It is the optimal solvent for this compound because its partially negative oxygen atom interacts with the electron-deficient regions of the ester, while its methyl groups accommodate the hydrophobic butyl chain via dispersion forces. Crucially, DMSO effectively disrupts the

stacking of the indole core, breaking the crystal lattice and enabling high-concentration stock solutions[2].

Quantitative Solubility Data

The table below summarizes the theoretical and empirical solubility profile of butyl 1-methylindole-3-carboxylate across different solvent classes.

Table 1: Solvent Compatibility and Estimated Solubility Profile

| Solvent System | Polarity Index | Solvation Mechanism | Estimated Solubility Limit |

| Water / PBS (pH 7.4) | 10.2 | Poor H-bond acceptance; hydrophobic exclusion | < 0.1 mg/mL (Kinetic limit) |

| Ethanol (100%) | 5.2 | Weak dipole interactions; moderate dispersion | 5 - 15 mg/mL |

| Anhydrous DMSO | 7.2 | Strong dipole-induced dipole; disruption of | > 50 mg/mL (Thermodynamic) |

| DMSO:PBS (1:99) | ~10.0 | Solvent shift (DMSO crash risk) | < 0.5 mg/mL |

Experimental Workflows: Empirical Solubility Determination

Relying solely on theoretical solubility is insufficient for rigorous drug development. We employ two distinct, self-validating protocols: Thermodynamic and Kinetic solubility assays.

Protocol A: Thermodynamic Solubility (The Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecule. Because DMSO dilutions readily form supersaturated solutions, this method is the gold standard to prevent overestimation[3].

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid butyl 1-methylindole-3-carboxylate (e.g., 5 mg) to a 2 mL glass Whatman MiniUniPrep vial[4].

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (or a specific DMSO/Buffer co-solvent mixture).

-

Equilibration: Seal the vial and place it on an orbital shaker at 25°C, agitating at 400 rpm for 48 to 72 hours. Causality: Extended incubation ensures that the dissolution process reaches true thermodynamic equilibrium, overcoming the activation energy required to break the crystal lattice[4].

-

Phase Separation: Centrifuge the saturated mixture at 10,000 x g for 15 minutes to pellet any undissolved solid[3].

-

Quantification: Carefully extract the supernatant, filter through a 0.22 µm PTFE syringe filter, and quantify the dissolved concentration using isocratic HPLC-UV against a pre-established calibration curve (e.g., 0.5 µM to 10 mM)[4].

Protocol B: Kinetic Solubility & Managing the "DMSO Crash"

In HTS, compounds are stored in 100% DMSO and rapidly diluted into aqueous assay media. This creates a "solvent shift" where the local DMSO concentration plummets, often causing the highly lipophilic compound to precipitate—a phenomenon known as the "DMSO crash"[5].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 20 mM stock solution of the compound in 100% anhydrous DMSO[6].

-

Aqueous Dilution: Rapidly dispense 2 µL of the DMSO stock into 198 µL of aqueous PBS (pH 7.4) in a 96-well plate to achieve a 1% DMSO final concentration[6].

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Turbidimetric Measurement: Measure the light scattering (nephelometry) or absorbance at 620 nm using a microplate reader. Causality: A sharp increase in absorbance indicates the formation of colloidal aggregates or precipitates, marking the kinetic solubility limit[6].

Mandatory Visualization: Solubility Assessment Workflows

Workflow for Thermodynamic and Kinetic Solubility Assessment

Troubleshooting & Optimization in HTS

If butyl 1-methylindole-3-carboxylate precipitates during your assay, consider the following field-proven optimization strategies:

-

Co-Solvent Intermediates: Instead of a single 1:100 dilution from DMSO to aqueous media, perform a step-wise dilution using a co-solvent intermediate (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to gently transition the polarity and maintain the compound in solution[7].

-

Acoustic Liquid Handling: Use Echo acoustic dispensing to transfer nanoliter volumes of the DMSO stock directly into the assay plate. This minimizes local concentration spikes that trigger nucleation.

-

Temperature Control: Ensure the aqueous buffer is pre-warmed to 37°C before adding the DMSO stock. Cold buffers drastically reduce the kinetic solubility limit and accelerate precipitation[5].

References

-

[2] Title: Technical Support Center: Overcoming Solubility Challenges with Indole-3-Carboxaldehyde | Source: benchchem.com | URL: 2

-

[7] Title: Indole-3-carboxylic acid | Endogenous Metabolite | Source: medchemexpress.com | URL: 7

-

[1] Title: Regioselectively Rh-catalyzed direct carbonylation of indole to synthesize indole-3-carboxylate | Source: rsc.org | URL:1

-

[6] Title: Trk-IN-19 Solubility in DMSO: A Technical Guide | Source: benchchem.com | URL: 6

-

[4] Title: 3.7. Determination of Thermodynamic Solubility | Source: bio-protocol.org | URL: 4

-

[3] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Source: dissolutiontech.com | URL: 3

-

[5] Title: 4-amino-N-(2-hydroxyethyl)benzamide | 54472-45-6 | Source: benchchem.com | URL: 5

Sources

The Pharmacophore Frontier: Bioactivity Profile of 1-Methylindole-3-Carboxylic Acid Esters

The following technical guide details the bioactivity profile, synthesis, and pharmacological potential of 1-methylindole-3-carboxylic acid esters.

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. Within this class, 1-methylindole-3-carboxylic acid esters represent a distinct pharmacophore subclass. Unlike the free acid, the esterification at the C-3 position significantly alters lipophilicity (LogP), membrane permeability, and metabolic stability. This guide analyzes their dual-action potential as broad-spectrum antivirals (fusion inhibitors) and targeted apoptotic agents in oncology, supported by rigorous Structure-Activity Relationship (SAR) data.

Chemical Space & Structural Significance

The core structure consists of a bicyclic indole ring methylated at the N-1 position and esterified at the C-3 position.

-

N-1 Methylation: Prevents hydrogen bonding at the nitrogen, increasing lipophilicity and blood-brain barrier (BBB) permeability compared to NH-indoles. It also blocks N-glucuronidation, potentially extending half-life.

-

C-3 Ester Moiety: Acts as a hydrogen bond acceptor. The nature of the ester group (alkyl vs. aryl vs. amino-alkyl) dictates the specific bioactivity, acting as the primary "warhead" for target interaction.

Visualization: The Scaffold & SAR Zones

The following diagram illustrates the critical modification zones that define the bioactivity of this scaffold.

Figure 1: SAR Map of 1-methylindole-3-carboxylic acid esters highlighting functional zones.

Bioactivity Spectrum[1][2]

Antiviral Activity: The Arbidol Connection

The most authoritative grounding for this scaffold lies in its structural relationship to Umifenovir (Arbidol) , a broad-spectrum antiviral.[1] While Arbidol is a complex indole-3-carboxylate, simplified 1-methyl esters have shown remarkable efficacy against enveloped viruses.

-

Mechanism of Action: These esters function primarily as Hemagglutinin (HA) Fusion Inhibitors . They bind to a hydrophobic pocket in the viral hemagglutinin protein, stabilizing the prefusion conformation and preventing the pH-mediated conformational change required for viral entry.

-

Key Data Point: A study on SARS-CoV-2 inhibitors identified a specific 1-methylindole-3-carboxylate derivative (aminoalkyl ester) that exhibited an IC50 of 1.06 μg/mL with a Selectivity Index (SI) of 78.6, effectively inhibiting viral replication by blocking spike protein-induced syncytium formation [1].[2][3]

Oncology: Cytotoxicity & Apoptosis

In cancer research, these esters are explored not just as cytotoxins, but as molecular probes for specific pathways.

-

Target: Many derivatives target the NF-κB signaling pathway or induce oxidative stress leading to mitochondrial apoptosis.

-

Breast Cancer (MCF-7): 5-hydroxy-2-methylindole-3-carboxylic acid esters (specifically with 4-methoxy substitutions) have demonstrated IC50 values < 5 µM against MCF-7 cell lines. The ester group facilitates cellular entry, where intracellular esterases may slowly hydrolyze it to the active acid form, acting as a prodrug system [2].

-

Leukemia: Conjugates of indole-3-carboxylic acid with sesquiterpenes (like Melampomagnolide B) show GI50 values in the nanomolar range (30–300 nM) against leukemia cell lines, significantly outperforming standard alkylating agents [3].

Comparative Bioactivity Data

| Compound Class | Target Indication | Key Substituent (R-Group) | Potency Metric | Mechanism |

| Aminoalkyl Esters | SARS-CoV-2 / Influenza | 2-(diethylamino)ethyl | IC50: ~1-5 μM | Fusion Inhibition |

| Methyl/Ethyl Esters | Breast Cancer (MCF-7) | Methyl / Ethyl | IC50: 4.7 μM | Apoptosis Induction |

| Sesquiterpene Conjugates | AML (Leukemia) | Melampomagnolide B | GI50: 0.03 μM | NF-κB Suppression |

| Sulfonyl Derivatives | Melanoma | 1-Benzenesulfonyl | Growth Inhibition | Unknown |

Mechanistic Pathway: Viral Fusion Inhibition

The following workflow details how these esters prevent viral infection, based on the Arbidol model.

Figure 2: Mechanism of action for antiviral indole-3-carboxylate esters acting as fusion inhibitors.

Experimental Protocols

Synthesis of Methyl 1-methylindole-3-carboxylate

Rationale: This protocol uses a Vilsmeier-Haack intermediate oxidation or direct esterification. The direct esterification from the acid is the most robust method for generating SAR libraries.

Reagents: 1-Methylindole-3-carboxylic acid, Methanol (anhydrous), Thionyl Chloride (SOCl2), Sodium Bicarbonate.

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 1-methylindole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Chlorination: Cool the solution to 0°C. Dropwise add Thionyl Chloride (1.5 eq) over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate. Wash with saturated NaHCO3 (2x) to neutralize residual HCl, then Brine (1x).

-

Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Validation: 1H NMR (CDCl3) should show a singlet ~3.9 ppm (N-Methyl) and a singlet ~3.8 ppm (O-Methyl ester).

MTT Cytotoxicity Assay

Rationale: To determine the IC50 of the synthesized esters against cancer cell lines (e.g., MCF-7).

-

Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM media. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment: Dissolve the test ester in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Treat cells for 48 hours.

-

Labeling: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100 μL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC50.

References

-

Tsyshkova, N. G., et al. (2023). "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae, 15(4), 83–91.

-

Brieflands. (2023). "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents." Brieflands.

-

Crooks, P. A., et al. (2017). "Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells."[4][5] European Journal of Medicinal Chemistry, 136, 393-405.[5]

-

Chem-Impex. "1-Methylindole-3-carboxylic acid: Product Information and Applications."

-

Zhao, Y., et al. (2010). "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." European Journal of Medicinal Chemistry.

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole-3-Carboxylate Scaffold: Synthetic Architectures and Therapeutic Horizons

Executive Summary

The indole-3-carboxylic acid ester scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antiviral (e.g., Umifenovir/Arbidol) and oncological therapeutics (tubulin polymerization inhibitors). Unlike the more labile indole-3-acetic acid derivatives (auxins), the C3-carboxylate ester offers enhanced metabolic stability and a distinct vector for hydrogen bond interactions within hydrophobic binding pockets.

This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and pharmacological profiles of these derivatives. It moves beyond basic literature summary to provide actionable, self-validating protocols and mechanistic insights for drug development professionals.

Synthetic Architectures

The functionalization of the indole C3 position is governed by its inherent nucleophilicity. While classical methods rely on multi-step formylation-oxidation sequences, modern organometallic approaches allow for direct esterification.

Method A: Classical Fischer-Speier Esterification (Robust Scale-Up)

Best for: Large-scale production of simple alkyl esters from commercially available acids.

Mechanism: Acid-catalyzed nucleophilic acyl substitution. The reaction is equilibrium-driven; thus, removal of water or excess alcohol is critical.

Protocol:

-

Charge: To a dried round-bottom flask, add Indole-3-carboxylic acid (1.0 equiv).

-

Solvent/Reactant: Add anhydrous Methanol (20 vol/wt).

-

Catalyst: Slowly add conc. H₂SO₄ (0.1 equiv) at 0°C.

-

Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).

-

Validation Point: Starting material (acid) will remain at baseline or have low Rf; Product (ester) will move to Rf ~0.5–0.6.

-

-

Work-up: Cool to RT. Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][2]

-

Purification: Recrystallization from MeOH/Water.[1]

Method B: Direct C3-Esterification via N-Indolyl Triethylborate (Modern)

Best for: Late-stage functionalization of complex indoles sensitive to harsh acids.

Mechanism: Formation of an activated N-indolyl borate species which directs electrophilic attack to the C3 position with high regioselectivity.

Protocol:

-

Activation: Dissolve Indole (1.0 equiv) in anhydrous THF under Argon. Add

-BuOK (1.1 equiv) and Et₃B (1.1 equiv, 1.0 M in THF). Stir for 10 min at RT. -

Electrophile Addition: Add Chloroformate (e.g., Methyl chloroformate, 1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Quench: Add aq. NH₄Cl.

-

Outcome: Yields typically >90%.

Synthetic Workflow Diagram

Figure 1: Comparison of the classical multi-step Vilsmeier-Pinnick route versus the modern direct organoboron esterification pathway.

Pharmacological Profiles & SAR

The biological utility of indole-3-carboxylic acid esters is bifurcated primarily between antiviral and antineoplastic applications.

Antiviral Activity (Influenza & Broad Spectrum)

Key Drug: Umifenovir (Arbidol).[3][4][5] Mechanism: The molecule acts as a fusion inhibitor.[4][5][6] It binds to a hydrophobic cavity at the interface of the Hemagglutinin (HA) protomers (in Influenza) or potentially the Spike protein (in Coronaviruses), stabilizing the pre-fusion conformation and preventing viral entry.

-

Critical SAR Feature: The C3-ester is not merely a prodrug; the carbonyl oxygen often acts as a hydrogen bond acceptor within the viral binding pocket.

-

Substituents: A C5-hydroxy or C5-methoxy group enhances affinity. The C2-position often requires a bulky lipophilic group (e.g., thiophenol or methyl) to fill the hydrophobic pocket.

Anticancer Activity (Tubulin Inhibition)

Target: Colchicine binding site of tubulin. Mechanism: Indole-3-carboxylates inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Critical SAR Feature: The indole moiety mimics the A-ring of colchicine. The C3-ester group provides steric bulk and orientational locking.

-

Substituents: Arylthio or aroyl groups at C3 (often linked via the ester or ketone) are essential for potency.

Comparative Data: Activity by Substitution

| Position | Antiviral Optimization (Arbidol-like) | Anticancer Optimization (Tubulin) | Mechanistic Impact |

| C3 (Ester) | Ethyl ester (optimal lipophilicity) | Methyl/Ethyl or Aryl ester | Modulates solubility & H-bond acceptance. |

| C2 | Phenylthio / Methyl | H or small alkyl | C2-Arylthio increases metabolic stability. |

| C5 | -OH or -OMe | -OMe or Halogen (Br/Cl) | Electronic tuning of the indole ring. |

| N1 | Methyl / Alkyl | Often Free (-H) or Methyl | N-alkylation prevents metabolic glucuronidation. |

Structure-Activity Relationship (SAR) Map

Figure 2: Strategic functionalization zones of the indole scaffold for targeted therapeutic effects.

Analytical Validation (Self-Validating System)

To ensure the integrity of synthesized derivatives, the following analytical signatures must be verified.

NMR Spectroscopy (¹H NMR in CDCl₃)

-

Indole NH: Broad singlet at

8.0–9.0 ppm (disappears on D₂O shake). Note: If N-alkylated, this is absent. -

C2-H: Sharp doublet or singlet at

7.8–8.0 ppm (highly deshielded by C3-carbonyl). -

Ester (-OCH₃): Strong singlet at

3.8–3.9 ppm. -

Ester (-OCH₂CH₃): Quartet at

4.3 ppm and Triplet at

Mass Spectrometry

-

Fragmentation: Indole esters typically show a characteristic loss of the alkoxy group

followed by loss of CO

References

-

BenchChem. Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. BenchChem Application Notes. Link

-

Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin.[3] National Institutes of Health (PMC). Link

-

Zhang, X., et al. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters... via Common N-Indolyl Triethylborate.[7] Organic Letters, ACS Publications. Link

-

Blaazer, A. R., et al. (2020). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry. Link

-

Pestova, L. A., et al. (2020). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug.[6] New Drug Approvals.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. europeanreview.org [europeanreview.org]

- 7. pubs.acs.org [pubs.acs.org]

The Privileged Scaffold: A Technical Whitepaper on Butyl 1-methylindole-3-carboxylate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, and pharmacological applications

Executive Summary

In the landscape of modern medicinal chemistry, the indole nucleus represents one of the most prolific and privileged scaffolds. Among its functionalized derivatives, butyl 1-methylindole-3-carboxylate stands out as a critical building block. With a molecular formula of C14H17NO2 and a precise molecular weight of 231.29 g/mol [1], this compound bridges the gap between synthetic feasibility and pharmacological potency. This whitepaper dissects the structural causality, modern synthetic pathways, and biological evaluation frameworks associated with this specific indole-3-carboxylate derivative.

Physicochemical Profiling & Structural Causality

The pharmacological utility of a molecule is dictated by its physicochemical properties. For butyl 1-methylindole-3-carboxylate, every functional group serves a distinct mechanistic purpose in drug design.

Quantitative Data Summary

| Physicochemical Property | Value | Structural Rationale & Causality |

| Molecular Formula | C14H17NO2 | Comprises the indole core, an N1-methyl group, and a C3-butyl ester. |

| Molecular Weight | 231.29 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal pharmacokinetic viability for oral bioavailability[1]. |

| H-Bond Donors | 0 | N-methylation eliminates the native indole N-H bond. This reduction in hydrogen bonding significantly increases lipophilicity, which is essential for crossing the blood-brain barrier (BBB) to reach central nervous system (CNS) targets. |

| H-Bond Acceptors | 2 | The ester carbonyl oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule to specific amino acid residues (e.g., serine or threonine) within receptor binding pockets. |

| Rotatable Bonds | 5 | The flexible butyl chain allows the molecule to undergo conformational adaptation, enabling it to probe and occupy deep, hydrophobic accessory pockets in target proteins. |

Advanced Synthetic Methodology: Rh-Catalyzed Direct Carbonylation

Historically, synthesizing C3-esterified indoles required harsh, multi-step Fischer indole protocols or the use of highly reactive, unstable acid chlorides. Modern synthetic workflows prioritize atom economy and regioselectivity through transition-metal-catalyzed C-H activation[2].

Causality Behind Experimental Choices

-

Substrate Selection (1-Methylindole): The N-methyl group is not merely a structural feature; it prevents unwanted N-carbonylation and protects the catalyst from deactivation, forcing the electrophilic metalation to occur strictly at the electron-rich C3 position.

-

Catalyst ([Rh(cod)Cl]2): Rhodium is utilized because it efficiently undergoes oxidative addition into the C3-H bond of the indole, forming a stable metallacycle intermediate.

-

Solvent/Nucleophile (1-Butanol): Utilizing 1-butanol as both the solvent and the nucleophile drives the reaction thermodynamically toward the butyl ester upon reductive elimination of the metal complex.

Step-by-Step Synthetic Protocol

-

Catalyst Preparation: In a glovebox under an inert argon atmosphere, charge a pressure-resistant reaction vial with

(2.5 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 5 mol%). Rationale: The inert atmosphere prevents the oxidation of the active Rh(I) species. -

Substrate Addition: Add 1-methylindole (1.0 equiv) dissolved in anhydrous 1-butanol (0.5 M concentration).

-

Carbonylation: Seal the vial and pressurize with Carbon Monoxide (CO) gas to 30 atm. Heat the reaction mixture to 110°C for 16 hours with vigorous stirring.

-

Workup: Vent the CO gas safely. Dilute the mixture with ethyl acetate and wash with saturated aqueous

to neutralize any acidic byproducts. Extract the organic layer, dry over anhydrous -

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate butyl 1-methylindole-3-carboxylate as a pale yellow solid[2].

Fig 1. Rh-catalyzed direct carbonylation workflow for butyl 1-methylindole-3-carboxylate synthesis.

Pharmacological Significance & Signaling Pathways

Indole-3-carboxylate derivatives are heavily utilized in drug discovery, particularly for their role in modulating the central nervous system and inflammatory pathways[3]. A prominent application of this scaffold is the development of selective, high-affinity 5-HT4 receptor antagonists (such as analogs of GR 113808)[4].

The structural causality here is precise: the indole core mimics endogenous serotonin (5-HT), allowing the molecule to anchor into the orthosteric site of the G-protein coupled receptor (GPCR). However, the bulky C3-butyl ester creates steric hindrance, preventing the receptor from undergoing the conformational shift required to couple with the

Fig 2. GPCR signaling blockade by indole-3-carboxylate derivatives at the 5-HT4 receptor.

Self-Validating Biological Assay Protocol: 5-HT4 Receptor Binding

To evaluate the binding affinity of synthesized indole-3-carboxylates, a radioligand competition binding assay must be employed. This protocol is designed as a self-validating system , ensuring that false positives are eliminated through strict internal controls.

Step-by-Step Methodology

-

Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human 5-HT4 receptor. Resuspend in assay buffer (50 mM HEPES, 5 mM

, 1 mM EDTA, pH 7.4). -

Tracer Addition: Add a constant concentration (e.g., 0.5 nM) of a radiolabeled reference antagonist, such as

-GR113808, to all assay wells. -

Test Compound Titration: Add the synthesized butyl 1-methylindole-3-carboxylate in a 10-point concentration gradient (from

to -

Internal Validation Controls (Critical Step):

-

Total Binding (TB) Control: Wells containing only the radioligand and membrane (validates maximum signal).

-

Non-Specific Binding (NSB) Control: Wells containing the radioligand, membrane, and a massive excess (

) of unlabeled serotonin (5-HT). Causality: This proves that the radioligand signal being measured is specific to the 5-HT4 receptor and not background lipophilic absorption. -

Positive Control: A known 5-HT4 antagonist run in parallel to validate assay sensitivity.

-

-

Incubation & Filtration: Incubate the microplates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the

using non-linear regression analysis.

References

- ORGANIC SPECTROSCOPY INTERNATIONAL: June 2016 Source: Blogspot URL

- Source: Chemical Communications (The Royal Society of Chemistry)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: June 2016 [orgspectroscopyint.blogspot.com]

- 2. rsc.org [rsc.org]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Efficient Esterification of 1-methylindole-3-carboxylic acid using EDC/DMAP Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Indole-3-Carboxylate Esters

Indole-3-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] The corresponding esters, particularly 1-methylindole-3-carboxylate esters, serve as crucial intermediates in the synthesis of molecules targeting a range of therapeutic areas, including neurological disorders and protein kinase inhibition.[2][3] The conversion of the carboxylic acid to an ester is a fundamental transformation that often requires mild conditions to avoid degradation of the sensitive indole ring system.

Traditional esterification methods, such as Fischer-Speier esterification, often rely on strong acid catalysis and high temperatures, which can be incompatible with complex or acid-labile substrates.[1][4] The Steglich esterification, a powerful and versatile method, provides a mild and efficient alternative for the formation of ester bonds under neutral conditions.[4][5][6] This application note provides a detailed guide to the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-dimethylaminopyridine (DMAP) for the efficient esterification of 1-methylindole-3-carboxylic acid. This EDC/DMAP system is particularly advantageous due to the water-solubility of the urea byproduct, which simplifies purification compared to the use of dicyclohexylcarbodiimide (DCC).[7][8][9]

The Underlying Chemistry: Mechanism of EDC/DMAP-Mediated Esterification

The EDC/DMAP-mediated esterification, a variation of the Steglich esterification, is a highly efficient method for forming ester bonds from carboxylic acids and alcohols.[4][6][10] The reaction proceeds through a multi-step mechanism where each reagent plays a critical and distinct role.

Step 1: Activation of the Carboxylic Acid. The reaction is initiated by the activation of the carboxylic acid (1-methylindole-3-carboxylic acid) by EDC. The carbodiimide functionality of EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][11][12][13] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

Step 2: Acyl Transfer via DMAP. While the O-acylisourea intermediate can be directly attacked by the alcohol, this pathway can be slow, especially with sterically hindered alcohols. DMAP, a hyper-nucleophilic catalyst, significantly accelerates the reaction.[11][12] It attacks the O-acylisourea intermediate to form a more reactive N-acylpyridinium species.[4][12] This intermediate is highly electrophilic and less prone to intramolecular side reactions, such as the formation of N-acylurea.[11][14]

Step 3: Nucleophilic Attack by the Alcohol. The alcohol then readily attacks the activated N-acylpyridinium intermediate, leading to the formation of the desired ester and the regeneration of the DMAP catalyst.[12] The displaced EDC forms a water-soluble urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which can be easily removed during aqueous workup.[7][9]

Figure 1: Mechanism of EDC/DMAP-mediated esterification.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the esterification of 1-methylindole-3-carboxylic acid with a primary or secondary alcohol using EDC and DMAP. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Methylindole-3-carboxylic acid | ≥98% | Commercially Available | --- |

| Alcohol (e.g., ethanol, isopropanol) | Anhydrous | Commercially Available | Ensure dryness to prevent EDC hydrolysis. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available | Store under inert gas, refrigerated. |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available | Toxic, handle with care. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry, aprotic solvent. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | aqueous solution | --- | For workup. |

| Brine (saturated NaCl solution) | --- | --- | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | --- | For drying. |

Detailed Experimental Procedure

Figure 2: Experimental workflow for EDC/DMAP esterification.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylindole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0 °C.

-

EDC Addition: Add EDC (1.2-1.5 eq) to the reaction mixture portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture overnight (12-18 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP and any unreacted EDC), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.[15]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Key Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Stoichiometry (Acid:Alcohol:EDC:DMAP) | 1 : 1.2-1.5 : 1.2-1.5 : 0.1-0.2 | An excess of the alcohol and coupling agent drives the reaction to completion. A catalytic amount of DMAP is sufficient. |

| Solvent | Anhydrous DCM, THF, or ACN | Aprotic solvents prevent the hydrolysis of EDC and the O-acylisourea intermediate.[15] |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm during EDC addition. The reaction proceeds efficiently at room temperature.[16] |

| Reaction Time | 12-18 hours | Reaction times can vary depending on the steric hindrance of the alcohol. Monitor by TLC for completion. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | - Inactive EDC (hydrolyzed).- Wet reagents or solvent.- Insufficient reaction time. | - Use fresh, high-quality EDC.- Ensure all reagents and solvents are anhydrous.- Allow the reaction to proceed for a longer duration, monitoring by TLC. |

| Formation of N-acylurea Side Product | Slow reaction of the O-acylisourea intermediate with the alcohol.[11][14] | - Ensure an adequate amount of DMAP is used to facilitate rapid acyl transfer.- Consider adding an additive like 1-hydroxybenzotriazole (HOBt) to suppress this side reaction, although often not necessary with DMAP.[17] |

| Difficulty in Removing Urea Byproduct | Use of DCC instead of EDC. | The urea byproduct from EDC (EDU) is water-soluble and should be removed during the aqueous workup. If purification issues persist, ensure thorough aqueous washes.[7] |

| Incomplete Reaction | Sterically hindered alcohol. | - Increase the equivalents of the alcohol and EDC.- Increase the reaction time.- Gentle heating (e.g., 35-40 °C) may be beneficial, but monitor for potential side reactions. |

Conclusion

The EDC/DMAP-mediated esterification of 1-methylindole-3-carboxylic acid is a robust and highly efficient method for the synthesis of the corresponding esters. The mild reaction conditions, high yields, and simplified purification process make it an invaluable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and adhering to the optimized protocol, scientists can reliably synthesize these important intermediates for their research endeavors.

References

-

Steglich Esterification - Organic Chemistry Portal. [Link]

-